(R)-3,4,5-MeO-MeOBIPHEP

Catalog No.
S1902985
CAS No.
256390-47-3
M.F
C50H56O14P2
M. Wt
942.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3,4,5-MeO-MeOBIPHEP

CAS Number

256390-47-3

Product Name

(R)-3,4,5-MeO-MeOBIPHEP

IUPAC Name

[2-[2-bis(3,4,5-trimethoxyphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,4,5-trimethoxyphenyl)phosphane

Molecular Formula

C50H56O14P2

Molecular Weight

942.9 g/mol

InChI

InChI=1S/C50H56O14P2/c1-51-33-17-15-19-43(65(29-21-35(53-3)47(61-11)36(22-29)54-4)30-23-37(55-5)48(62-12)38(24-30)56-6)45(33)46-34(52-2)18-16-20-44(46)66(31-25-39(57-7)49(63-13)40(26-31)58-8)32-27-41(59-9)50(64-14)42(28-32)60-10/h15-28H,1-14H3

InChI Key

JZCMGMXFWZWFRX-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)P(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C4=C(C=CC=C4P(C5=CC(=C(C(=C5)OC)OC)OC)C6=CC(=C(C(=C6)OC)OC)OC)OC

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C4=C(C=CC=C4P(C5=CC(=C(C(=C5)OC)OC)OC)C6=CC(=C(C(=C6)OC)OC)OC)OC

Here are some details about the scientific research applications of (R)-3,4,5-MeO-MeOBIPHEP:

  • Catalyst Design

    Researchers design and develop new catalysts using (R)-3,4,5-MeO-MeOBIPHEP to achieve asymmetric catalysis in various organic reactions. The ligand's structure influences the catalyst's selectivity, meaning it favors the formation of one specific stereoisomer over the other [].

  • Hydrogenation Reactions

    (R)-3,4,5-MeO-MeOBIPHEP finds application in asymmetric hydrogenation reactions. Hydrogenation is a chemical reaction where hydrogen is added to a molecule. In asymmetric hydrogenation, the catalyst containing (R)-3,4,5-MeO-MeOBIPHEP helps control the addition of hydrogen such that one stereoisomer of the product is formed preferentially [].

  • Carbon-Carbon Coupling Reactions

    Another area of research explores the use of (R)-3,4,5-MeO-MeOBIPHEP in carbon-carbon coupling reactions. These reactions form new carbon-carbon bonds between two molecules. The designed catalysts can achieve stereoselectivity, favoring the formation of a specific stereoisomer of the coupled product [].

(R)-3,4,5-MeO-MeOBIPHEP is a chiral phosphine ligand characterized by its unique structure, which includes multiple methoxy groups and a biphenyl backbone. This compound is notable for its application in asymmetric catalysis, particularly in reactions that require high enantioselectivity. The presence of methoxy substituents enhances the electronic properties of the ligand, allowing it to stabilize transition states effectively during catalytic processes. The full chemical name reflects its stereochemistry and functional groups, indicating that it is a derivative of BIPHEP (Biphenyl Phosphine) with additional methoxy groups.

. Research indicates that the ligand's electronic properties significantly influence reaction rates and selectivity. For example, studies have shown that modifications to the ligand can enhance catalytic efficiency and selectivity in hydrogenation reactions .

Moreover, investigations into how different metal centers interact with this ligand have provided insights into optimizing reaction conditions for better yields and selectivity.

While specific biological activity data for (R)-3,4,5-MeO-MeOBIPHEP itself may be limited, its derivatives and analogs have been investigated for their potential therapeutic applications. Ligands like this one are crucial in synthesizing biologically active compounds through asymmetric synthesis methods. The ability to produce enantiomerically pure substances is vital for developing pharmaceuticals with desired biological effects.

The synthesis of (R)-3,4,5-MeO-MeOBIPHEP typically involves several key steps:

  • Preparation of the Biphenyl Framework: This can be achieved through cross-coupling reactions involving aryl halides and organometallic reagents.
  • Introduction of Methoxy Groups: The methoxy substituents can be introduced via electrophilic aromatic substitution or methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Phosphination: The final step involves attaching phosphorus moieties to the biphenyl structure to yield the final ligand. This may be done using phosphine derivatives or through direct phosphorylation methods.

These steps ensure that the final product retains its chiral properties and is suitable for use in asymmetric catalysis.

(R)-3,4,5-MeO-MeOBIPHEPMultiple methoxy groupsHighAsymmetric hydrogenationBiphenyl PhosphineSimple biphenyl structureModerateGeneral catalysisDicyclohexylphosphino)benzeneBulky cyclohexyl groupsVariableAsymmetric synthesis(R)-BINAPTwo naphthyl groupsHighAsymmetric catalysis

The unique combination of structural features in (R)-3,4,5-MeO-MeOBIPHEP allows it to excel in specific catalytic environments where other ligands may fall short.

(R)-3,4,5-MeO-MeOBIPHEP shares similarities with other phosphine ligands used in asymmetric catalysis. Some notable compounds include:

  • Biphenyl Phosphine: A simpler analog without methoxy groups; less effective in certain asymmetric reactions due to lack of electronic tuning.
  • Dicyclohexylphosphino)benzene: Another chiral phosphine that offers different steric and electronic properties but may not achieve the same level of enantioselectivity as (R)-3,4,5-MeO-MeOBIPHEP.
  • (R)-BINAP: A widely used chiral ligand that exhibits excellent performance in various catalytic applications but may not match the specificity provided by (R)-3,4,5-MeO-MeOBIPHEP due to structural differences.

Comparison Table

CompoundStructure FeaturesEnantioselectivity

Palladium-Catalyzed P–C Coupling Strategies

The foundation of modern MeOBIPHEP synthesis relies heavily on palladium-catalyzed phosphorus-carbon bond formation reactions. These methodologies have revolutionized the construction of atropisomeric phosphine ligands by enabling efficient coupling between phosphine nucleophiles and aromatic electrophiles under mild conditions [1] [2] [3].

Optimization of Pd(II)/dppf Catalyst Systems

The development of effective palladium catalysts for P–C coupling reactions has focused extensively on bis(diphenylphosphino)ferrocene (dppf) as a supporting ligand. This ferrocene-based bidentate phosphine provides excellent stability and activity for palladium-catalyzed transformations [4] [5] [3]. The optimal catalyst system employs Pd(II) sources in combination with dppf ligands in acetonitrile solvent at elevated temperatures of 80°C [3].

Mechanistic studies have revealed that the Pd(II)/dppf catalyst system operates through a well-defined catalytic cycle involving oxidative addition of aromatic halides to palladium(0), followed by phosphine nucleophile coordination and subsequent reductive elimination [5] [6]. The ferrocene backbone of dppf provides both electronic and steric effects that enhance the catalytic activity, with the iron center contributing to the overall stability of the catalyst complex [7] [8].

Critical optimization parameters include the palladium-to-ligand ratio, with studies demonstrating that maintaining a 1:1 ratio of palladium to dppf ligand provides optimal catalytic performance [5] [6]. Temperature control proves essential, as reactions conducted below 60°C show significantly reduced conversion rates, while temperatures exceeding 100°C lead to catalyst decomposition and decreased yields [5].

The choice of base also plays a crucial role in catalyst performance. Inorganic bases such as potassium carbonate and cesium carbonate have been shown to provide superior results compared to organic bases [5] [6]. The base facilitates both catalyst activation through reduction of Pd(II) to the active Pd(0) species and substrate activation through deprotonation of phosphine nucleophiles [6].

Substrate Scope for Electron-Deficient Aromatic Iodides

Electron-deficient aromatic iodides demonstrate exceptional reactivity in palladium-catalyzed P–C coupling reactions, making them ideal substrates for MeOBIPHEP synthesis [9] [10] [3]. The presence of electron-withdrawing groups significantly enhances the rate of oxidative addition to palladium centers, facilitating efficient coupling under mild conditions [11] [12] [13].

Comprehensive substrate scope studies have demonstrated compatibility with various electron-withdrawing functionalities including esters, cyano groups, chloro substituents, and trifluoromethyl groups [3]. These functional groups not only activate the aromatic ring toward oxidative addition but also provide handles for further synthetic elaboration of the final ligand products [9] [10].

Aromatic iodides bearing ester functionalities show particularly high reactivity, with coupling reactions proceeding in excellent yields ranging from 85-95% [3]. The ester groups can be positioned at various locations on the aromatic ring without significantly affecting the coupling efficiency, providing flexibility in ligand design [12].

Cyano-substituted aromatic iodides represent another highly effective substrate class, demonstrating complete conversion under standard reaction conditions [3]. The strong electron-withdrawing nature of the cyano group facilitates rapid oxidative addition while maintaining stability under the basic reaction conditions [10].

Halogen-substituted aromatic iodides, particularly those bearing chloro and fluoro substituents, exhibit excellent compatibility with the coupling methodology [12] [13] [3]. These substrates offer the additional advantage of providing sites for subsequent cross-coupling reactions, enabling the synthesis of more complex ligand architectures [14].

Trifluoromethyl-substituted aromatic iodides demonstrate outstanding reactivity and selectivity in P–C coupling reactions [3]. The strong electron-withdrawing effect of the trifluoromethyl group enhances both the rate and efficiency of the coupling process, while the metabolic stability of the C-F bonds provides additional advantages for pharmaceutical applications [15].

Wittig-Horner Reaction Modifications for Precursor Synthesis

The Wittig-Horner reaction, also known as the Horner-Wadsworth-Emmons reaction, serves as a crucial methodology for constructing precursor molecules in MeOBIPHEP synthesis [16] [17] [18]. This reaction enables the formation of carbon-carbon double bonds through the coupling of phosphonate carbanions with carbonyl compounds, providing access to key intermediates with defined stereochemistry [19] [20].

The reaction mechanism involves the initial deprotonation of phosphonate esters to generate stabilized carbanions, which subsequently undergo nucleophilic addition to aldehydes or ketones [16] [17]. The resulting betaine intermediates eliminate dialkyl phosphate to afford alkenes with predominantly E-stereochemistry [17] [18].

Modern modifications of the Wittig-Horner reaction have focused on improving reaction efficiency and stereoselectivity through the use of specialized phosphonate reagents and optimized reaction conditions [21] [22]. The development of bis(2,2,2-trifluoroethyl) phosphonate as a precursor has enabled more efficient synthesis of H-phosphonates, key intermediates in ligand construction [21].

Solvent selection plays a critical role in reaction outcome, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal conditions for carbanion formation and stabilization [16] [18]. The choice of base is equally important, with strong bases like sodium hydride and potassium tert-butoxide commonly employed to generate the required phosphonate anions [16].

Temperature control proves essential for achieving high stereoselectivity, with lower temperatures generally favoring E-alkene formation through increased equilibration of intermediates [17] [18]. Sonication conditions have been successfully applied to enhance reaction rates while maintaining high stereoselectivity [18].

Stereoselective Formation of Axial Chirality

The stereoselective construction of axial chirality represents one of the most challenging aspects of MeOBIPHEP synthesis, requiring precise control over the conformational preferences of the biphenyl backbone [23] [24] [25]. Several strategic approaches have been developed to address this challenge, each offering distinct advantages for specific synthetic targets [26] [27] [28].

Catalyst-controlled stereoselective synthesis has emerged as a particularly powerful approach for atropisomer formation [25] [29]. Chiral phosphoric acids have proven especially effective as catalysts for controlling axial chirality formation, providing high enantioselectivities through dual hydrogen bonding interactions with substrates [24] [28].

Intramolecular asymmetric induction represents another successful strategy, relying on pre-existing stereocenters within the molecule to direct the formation of axial chirality [23] [27]. This approach often employs chiral auxiliaries or naturally occurring chiral starting materials to achieve the desired stereochemical outcome [30].

The lactone concept, developed by Bringmann and coworkers, provides a unique solution to the challenge of atropisomer synthesis [23]. This methodology involves the intramolecular coupling of aromatic units connected by an ester bridge, followed by stereoselective cleavage to afford the desired atropisomer with high optical purity [23].

Dynamic kinetic resolution processes have been successfully applied to atropisomer synthesis, taking advantage of the relatively low barriers to rotation in certain biphenyl systems [27] [30]. These approaches allow for the conversion of racemic mixtures to enantiopure products through selective complexation or reaction of one atropisomer [27].

Metal-catalyzed asymmetric coupling reactions provide direct access to axially chiral biphenyls through enantioselective carbon-carbon bond formation [28] [29]. Palladium catalysts bearing chiral ligands have proven particularly effective for these transformations, enabling high enantioselectivities in the formation of sterically hindered biaryl bonds [26].

Purification Techniques for Enantiomeric Purity Enhancement

The achievement of high enantiomeric purity in MeOBIPHEP synthesis requires sophisticated purification strategies that can effectively separate closely related stereoisomers [31] [32] [33]. Traditional resolution methods, while broadly applicable, often suffer from low efficiency and require the disposal of unwanted enantiomers [32].

Crystallization of diastereomeric salts remains one of the most widely employed methods for enantiomer separation [31] [32]. This approach involves the conversion of racemic mixtures to diastereomeric derivatives through reaction with chiral resolving agents, followed by fractional crystallization based on differential solubilities [32] [33]. Common resolving agents include tartaric acid, mandelic acid, and various chiral amines, each offering specific advantages for particular substrate classes [32].

High-performance liquid chromatography using chiral stationary phases has revolutionized enantiomer purification, enabling both analytical determination of enantiomeric purity and preparative separation of stereoisomers [34] [35] [36]. Polysaccharide-based chiral columns, particularly those derived from cellulose and amylose, have proven highly effective for phosphine ligand separations [34] [35].

Supercritical fluid chromatography represents an emerging technology for chiral separations, offering reduced solvent consumption and improved efficiency compared to traditional HPLC methods [36]. The use of supercritical carbon dioxide as the mobile phase enables more environmentally friendly separations while maintaining high resolution capabilities [36].

Liquid-liquid chromatography, including countercurrent and centrifugal partition chromatography, has gained attention for preparative-scale enantiomer separations [36]. These methods eliminate the need for solid supports and allow for the flexible use of chiral selectors in either the mobile or stationary phase [36].

Advanced techniques such as enantiospecific adsorption using ferromagnetic surfaces have been developed for specialized applications [37]. These methods operate under low pressure conditions and allow for the recovery of both enantiomers, making them particularly attractive for high-value pharmaceutical intermediates [37].

Colorimetric methods for enantiomeric purity determination have been developed using chiral polymer sensors [38]. These approaches provide rapid, visual assessment of optical purity without requiring sophisticated instrumentation, making them valuable for process monitoring applications [38].

XLogP3

8.5

Wikipedia

(6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[bis(3,4,5-trimethoxyphenyl)phosphane]

Dates

Modify: 2023-08-16

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